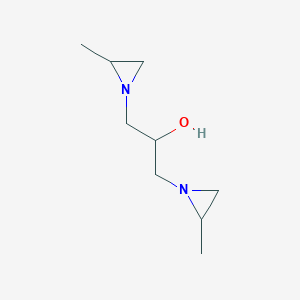
1,3-Bis(2-methylaziridin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-methylaziridin-1-yl)propan-2-ol, commonly known as BMAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. BMAP belongs to a class of compounds known as aziridines, which are organic molecules containing a three-membered ring consisting of two carbon atoms and one nitrogen atom.
Mecanismo De Acción
BMAP works by alkylating DNA, which leads to the formation of interstrand crosslinks. These crosslinks prevent DNA from replicating and cause the cell to undergo apoptosis. BMAP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
BMAP has been shown to have a wide range of biochemical and physiological effects. It has been shown to cause DNA damage, inhibit cell division, and induce apoptosis in cancer cells. BMAP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BMAP in lab experiments is its cytotoxicity against cancer cells. This makes it a promising candidate for cancer therapy. However, BMAP has also been shown to exhibit cytotoxic effects against normal cells, which could limit its use in clinical settings. Another limitation of using BMAP is its instability in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on BMAP. One area of interest is to develop more stable analogs of BMAP that exhibit similar cytotoxic effects against cancer cells but have fewer side effects. Another area of interest is to study the mechanism of action of BMAP in more detail, with the aim of identifying new targets for cancer therapy. Finally, BMAP could be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce side effects.
Métodos De Síntesis
BMAP can be synthesized in several ways, but the most common method involves the reaction of 2-methylaziridine with epichlorohydrin in the presence of a base catalyst such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain BMAP as a white crystalline solid.
Aplicaciones Científicas De Investigación
BMAP has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including breast, lung, and prostate cancer. BMAP works by inducing DNA damage and inhibiting cell division, leading to apoptosis or programmed cell death.
Propiedades
Número CAS |
1690-48-8 |
|---|---|
Nombre del producto |
1,3-Bis(2-methylaziridin-1-yl)propan-2-ol |
Fórmula molecular |
C9H18N2O |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1,3-bis(2-methylaziridin-1-yl)propan-2-ol |
InChI |
InChI=1S/C9H18N2O/c1-7-3-10(7)5-9(12)6-11-4-8(11)2/h7-9,12H,3-6H2,1-2H3 |
Clave InChI |
SRJAHAZGKBBXMG-UHFFFAOYSA-N |
SMILES |
CC1CN1CC(CN2CC2C)O |
SMILES canónico |
CC1CN1CC(CN2CC2C)O |
Otros números CAS |
1690-48-8 |
Sinónimos |
1,3-bis(2-methylaziridin-1-yl)propan-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B158115.png)

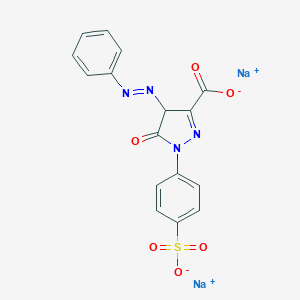
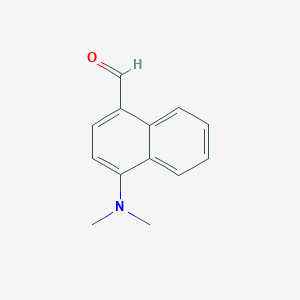
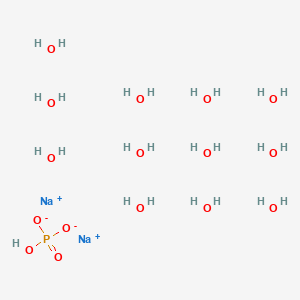
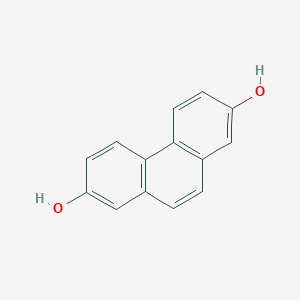
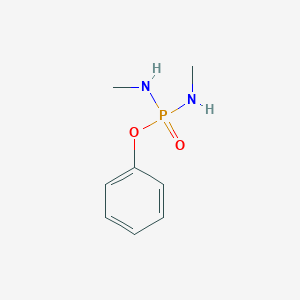

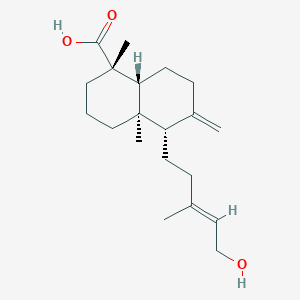
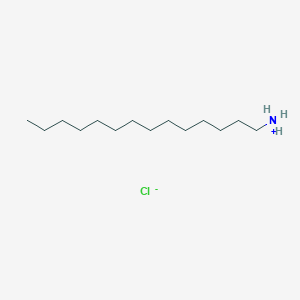
![3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B158133.png)
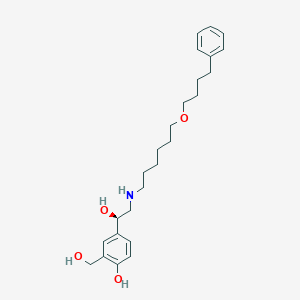
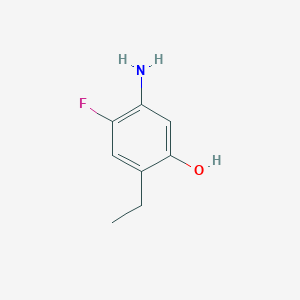
![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)